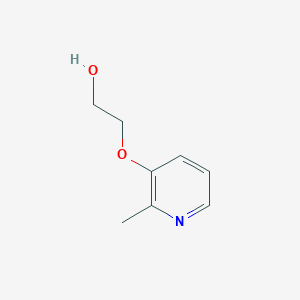

![molecular formula C9H9F3O3 B3123924 乙醇,2-[3-(三氟甲氧基)苯氧基]- CAS No. 313655-84-4](/img/structure/B3123924.png)

乙醇,2-[3-(三氟甲氧基)苯氧基]-

描述

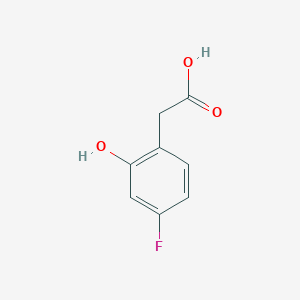

“Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-” is a chemical compound with the IUPAC name "2-[3-(trifluoromethoxy)phenyl]ethanol" . It is a liquid at room temperature . The compound has a molecular weight of 206.16 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 . This indicates that the compound contains a total of 24 bonds, including 15 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 ethers .

Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 206.16 . The compound should be stored in a refrigerator .

科学研究应用

Medicinal Chemistry and Drug Development

The trifluoromethoxy group has garnered attention in medicinal chemistry due to its ability to enhance drug properties. Researchers explore its incorporation into drug candidates to improve metabolic stability, bioavailability, and binding affinity. By strategically positioning the CF₃O moiety, scientists aim to optimize pharmacokinetics and therapeutic efficacy. Notably, the synthesis of CF₃O-containing compounds has become more accessible with recent innovative reagents .

Agrochemicals and Pesticides

The trifluoromethoxy group finds applications in designing novel agrochemicals and pesticides. Researchers investigate its impact on insecticidal, fungicidal, and herbicidal activities. By modifying existing compounds with CF₃O substituents, they aim to enhance potency, selectivity, and environmental safety. For instance, the discovery of flometoquin, a quinoline insecticide containing the CF₃O group, exemplifies its practical use .

Organic Synthesis and Catalysis

Trifluoromethoxylation reactions have become more accessible, thanks to innovative reagents. Researchers utilize CF₃O-containing compounds as building blocks in organic synthesis. These compounds serve as versatile intermediates for constructing complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. Transition-metal-catalyzed cross-coupling reactions with CF₃O-containing substrates offer exciting synthetic possibilities .

安全和危害

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

作用机制

Target of Action

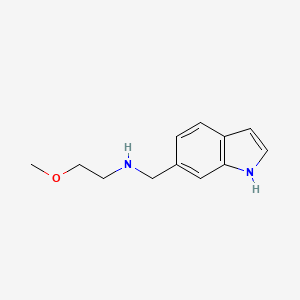

It’s structurally similar compound, phenoxyethanol, is known to have antimicrobial properties and is effective against strains of pseudomonas aeruginosa .

Mode of Action

Phenoxyethanol, a related compound, exhibits antibacterial properties and is effective against certain bacteria even in the presence of serum . It’s less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .

属性

IUPAC Name |

2-[3-(trifluoromethoxy)phenoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c10-9(11,12)15-8-3-1-2-7(6-8)14-5-4-13/h1-3,6,13H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMKQDMFYHWCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

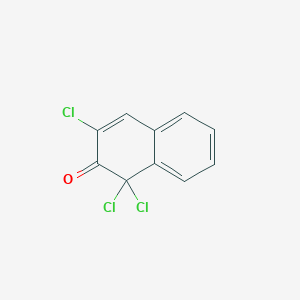

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

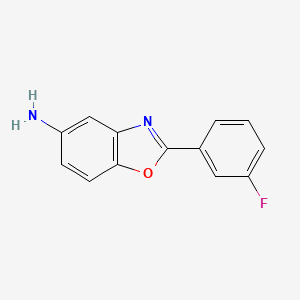

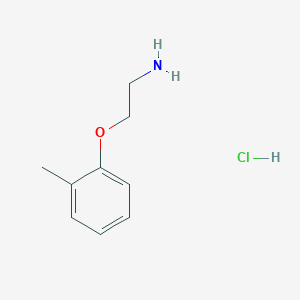

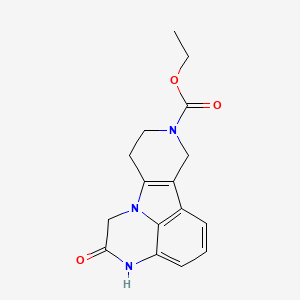

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)

![2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid](/img/structure/B3123859.png)

![Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3123867.png)

![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)

![4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B3123904.png)

![2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B3123922.png)